3-Amino-3-(5-ethylfuran-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(5-ethylfuran-2-yl)propanoic acid is an organic compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol . This compound is characterized by the presence of an amino group, a furan ring, and a propanoic acid moiety. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and biochemistry .
Vorbereitungsmethoden
The synthesis of 3-Amino-3-(5-ethylfuran-2-yl)propanoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone.
Reaction Conditions: The key step in the synthetic route involves the formation of oxazole rings.
Industrial Production: For large-scale production, the process may be optimized to improve yield and purity.
Analyse Chemischer Reaktionen
3-Amino-3-(5-ethylfuran-2-yl)propanoic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(5-ethylfuran-2-yl)propanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Amino-3-(5-ethylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
3-Amino-3-(5-ethylfuran-2-yl)propanoic acid can be compared with other similar compounds:
3-(2-Furyl)propanoic acid: This compound has a similar structure but lacks the amino group, which significantly alters its chemical properties and biological activities.
3-amino-3-(thiophen-2-yl)propanoic acid:
Eigenschaften
CAS-Nummer |
682803-02-7 |
---|---|
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
3-amino-3-(5-ethylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO3/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H,11,12) |
InChI-Schlüssel |
JZYNXKJFXVLDRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(O1)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.